![molecular formula C8H4Br2O2S2 B12080039 Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H4Br2O2S2 and a molecular weight of 356.05 g/mol . This compound is a derivative of thieno[3,4-b]thiophene, a heterocyclic compound containing sulfur atoms. It is primarily used in the synthesis of low band gap polymer semiconductors, which are essential for various electronic applications .
Preparation Methods
The synthesis of Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is widely used in scientific research, particularly in the field of organic electronics. It is a key monomer in the synthesis of low band gap polymers, which are used in:
Organic Field-Effect Transistors (OFETs): These polymers are used as semiconducting materials in OFETs, which are essential components of flexible electronic devices.
Organic Light-Emitting Diodes (OLEDs): The compound is used in the synthesis of materials for OLEDs, which are used in display technologies.
Organic Photovoltaics (OPVs): It is used in the development of materials for OPVs, which are used in solar cells.
Mechanism of Action
The mechanism of action of Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate in electronic applications involves its ability to form conjugated polymers with low band gaps. These polymers facilitate the efficient transport of charge carriers, which is essential for the performance of electronic devices. The molecular targets include the active sites in the polymer chains where the conjugation occurs, and the pathways involved include the π-π stacking interactions that enhance the electronic properties of the materials .
Comparison with Similar Compounds
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. Similar compounds include:
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate: Used in similar applications but with different substituents that affect its electronic properties.
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid: Another derivative with different functional groups that influence its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific electronic properties and its suitability for various advanced electronic applications.
Properties
Molecular Formula |
C8H4Br2O2S2 |
|---|---|
Molecular Weight |
356.1 g/mol |
IUPAC Name |
methyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate |
InChI |
InChI=1S/C8H4Br2O2S2/c1-12-8(11)4-2-3-5(13-4)7(10)14-6(3)9/h2H,1H3 |
InChI Key |
HUSDGEILMHYCQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


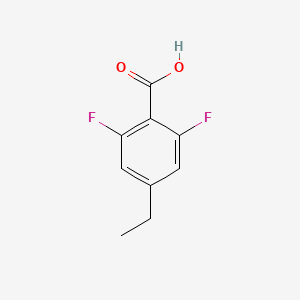

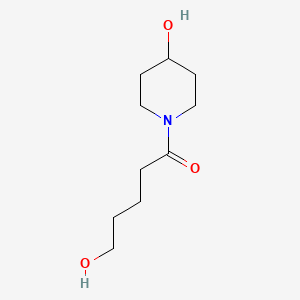
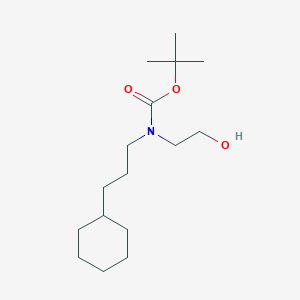
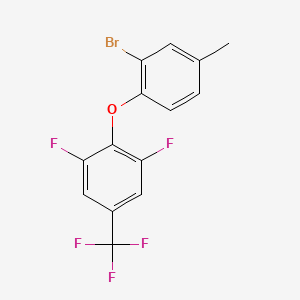
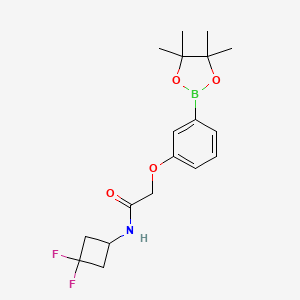
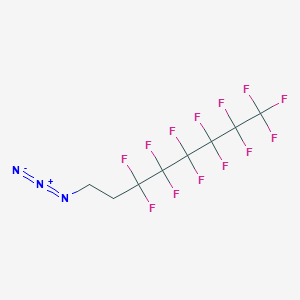
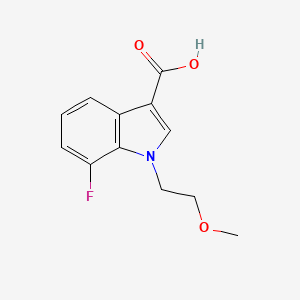

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)



![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)
